molecular formula C6H5ClN2O B1582929 4-Chloronicotinamide CAS No. 7418-70-4

4-Chloronicotinamide

Cat. No. B1582929
CAS RN: 7418-70-4
M. Wt: 156.57 g/mol
InChI Key: MJYMDZGWIIUMJV-UHFFFAOYSA-N
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Description

4-Chloronicotinamide is a chemical compound with the CAS Number: 7418-70-4 . It has a molecular weight of 156.57 .


Molecular Structure Analysis

The molecular structure of 4-Chloronicotinamide is represented by the formula C6H5ClN2O . The InChI Code for this compound is 1S/C6H5ClN2O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H, (H2,8,10) .


Physical And Chemical Properties Analysis

4-Chloronicotinamide is a solid substance stored at 4°C . It has a molecular weight of 156.57 .

Scientific Research Applications

1. Antibacterial and Antibiofilm Properties

  • Summary of Application: 4-Chloronicotinamide derivatives have been synthesized and investigated for their antibacterial and antibiofilm properties . These compounds were designed to enhance the biological application range of nicotinamide, which has been investigated for a variety of biological applications over the past 50 years .
  • Methods of Application: The compounds were synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS). They were then optimized at B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method . The antibacterial and antibiofilm activity of the synthesized compounds were tested against several bacteria .
  • Results: The compound ND4 was found to be the best inhibitor candidate against Enterococcus faecalis .

2. Enzymatic Production of 2-Chloronicotinic Acid

  • Summary of Application: 4-Chloronicotinamide has been used in the biocatalytic hydrolysis of chlorinated nicotinamides .
  • Results: The outcome of this application is the enzymatic production of 2-chloronicotinic acid .

Safety And Hazards

4-Chloronicotinamide is classified as harmful according to the GHS classification . It can cause skin irritation and serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Chloronicotinamide are not available, nicotinamide and its derivatives have a wide range of biological applications, suggesting potential areas of future research .

properties

IUPAC Name

4-chloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYMDZGWIIUMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326352
Record name 4-Chloronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloronicotinamide

CAS RN

7418-70-4
Record name 7418-70-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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